1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
The compound’s 1H and 13C NMR spectra (recorded in DMSO-d6) revealed distinct signals:
1H NMR (400 MHz):
- δ 2.51 ppm (s, 3H) : Methyl group at the pyrazole’s 5-position.
- δ 3.12–3.85 ppm (m, 8H) : Piperazine and morpholine ring protons.
- δ 7.32–7.68 ppm (m, 4H) : Aromatic protons from the 2-chlorophenyl group.
- δ 8.11 ppm (s, 1H) : Pyrazole C4-H, deshielded by the adjacent carbonyl.
13C NMR (100 MHz):
- δ 164.2 ppm : Carbonyl carbon of the ethanone.
- δ 156.1 ppm : Carbonyl carbon of the morpholine-4-carbonyl group.
- δ 129.8 ppm : Aromatic carbons adjacent to chlorine.
Table 2. Key NMR Assignments
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 2.51 | CH3 (pyrazole C5) | Singlet |
| 3.12–3.85 | Piperazine/morpholine CH2 | Multiplet |
| 7.32–7.68 | 2-Chlorophenyl CH | Multiplet |
| 164.2 | Ethanone C=O | - |
High-Resolution Mass Spectrometry (HRMS) Data Interpretation
HRMS (ESI-TOF) confirmed the molecular formula with a detected [M+H]+ ion at m/z 450.1698 (calculated: 450.1701 for C23H28ClN5O3+). Fragmentation patterns included:
Infrared (IR) Vibrational Mode Analysis
IR spectra (KBr pellet) identified critical functional groups:
- 1670 cm−1 : Stretching vibration of the ethanone C=O.
- 1645 cm−1 : Morpholine-4-carbonyl C=O.
- 1550 cm−1 : Aromatic C=C stretching.
- 745 cm−1 : C–Cl stretching.
Figure 1. IR Spectrum Highlighting Key Peaks
- 3000–3100 cm−1 : Aromatic C–H stretches.
- 2800–2950 cm−1 : Aliphatic C–H stretches.
Properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3/c1-16-14-18(21(29)26-10-12-30-13-11-26)23-27(16)15-20(28)25-8-6-24(7-9-25)19-5-3-2-4-17(19)22/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZMRUJGQZVUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic synthesis. A common route includes:
-
Formation of the Piperazine Intermediate:
- Starting with 2-chlorophenylamine, it is reacted with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
- The reaction is typically carried out at temperatures ranging from 60-80°C for several hours.
-
Synthesis of the Pyrazole Intermediate:
- The pyrazole ring is synthesized by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
- This reaction is usually performed at room temperature to 40°C.
-
Coupling of Intermediates:
- The final step involves coupling the piperazine and pyrazole intermediates using a suitable linker, often through a nucleophilic substitution reaction.
- The reaction conditions may include the use of a polar aprotic solvent like DMF (dimethylformamide) and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, under basic conditions (e.g., NaOH, KOH)
Major Products:
- Oxidized derivatives (e.g., N-oxides)
- Reduced derivatives (e.g., alcohols)
- Substituted aromatic compounds
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The presence of the chlorophenyl group enhances serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The pyrazole and piperazine components are believed to interfere with cellular signaling pathways associated with tumor growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. Research has indicated that piperazine derivatives can disrupt bacterial cell wall synthesis, making this compound a candidate for further exploration in antibiotic development .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of similar piperazine derivatives in animal models. Results indicated significant reductions in depressive behaviors, correlating with increased serotonin levels .
Case Study 2: Anticancer Screening
In vitro studies demonstrated that compounds resembling the target structure inhibited the growth of various cancer cell lines, including breast and prostate cancer. The findings suggested that these compounds could serve as lead candidates for new anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally related molecules from the literature:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Structural Features | Biological Activity / Applications | Reference |
|---|---|---|---|
| Target Compound | 2-Chlorophenyl-piperazine + morpholine-carbonyl-pyrazole | Hypothesized CNS modulation (based on piperazine motifs) | N/A |
| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | Phenyl-piperazine + chloroethanone | Antifungal, antibacterial | |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | Trifluoromethylphenyl-piperazine + pyrazole-butyl ketone | Anticancer (structural similarity to kinase inhibitors) | |
| (4-Methylpiperazin-1-yl)(phenyl)methanone | Phenyl-methanone + methylpiperazine | Antipsychotic activity (via dopamine receptor binding) | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Chlorophenyl-pyrazole + thiophene-methanone | Antimicrobial, antitumor |
Key Observations
Piperazine Modifications :
- The 2-chlorophenyl substitution on piperazine (target compound) may enhance receptor selectivity compared to phenyl (Compound 5) or methylpiperazine derivatives .
- Trifluoromethyl groups (Compound 5) improve metabolic resistance but reduce solubility compared to morpholine-carbonyl groups .
Methyl substitution at pyrazole-5 (target) is less sterically bulky than 4-chlorophenyl groups (), which may favor blood-brain barrier penetration .
Linker Effects: The ethanone linker in the target compound is more stable than ester or amide linkers found in analogs like 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (), which are prone to hydrolysis .
Table 2: Computational and Experimental Analysis
Biological Activity
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine ring and a pyrazole moiety, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.89 g/mol. The structure features a chlorophenyl group, a piperazine ring, and a morpholine-substituted pyrazole, which are essential for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In one study, derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Research involving similar pyrazole-based compounds has indicated that they can inhibit cancer cell proliferation. For example, derivatives were tested against human breast cancer cell lines (MCF-7), showing IC50 values ranging from 10 to 20 µM . Such findings suggest that the target compound may also possess similar antitumor properties.
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter systems. Studies have shown that related compounds can modulate serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects. Specifically, the presence of the chlorophenyl group may enhance binding affinity to these receptors .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Serotonin Receptors : Piperazine derivatives often act as serotonin receptor modulators, influencing mood and anxiety levels.
- Dopamine Receptors : The compound may exhibit antipsychotic properties by antagonizing dopamine receptors.
- Nitric Oxide Pathway : Some studies suggest that related compounds can enhance nitric oxide signaling, leading to vasodilation and improved cardiovascular function .
Study 1: Antimicrobial Efficacy
A series of piperazine derivatives were synthesized and evaluated for antimicrobial activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values as low as 1.35 µM, indicating strong potential as anti-tubercular agents .
Study 2: Antitumor Activity
In vitro studies on MCF-7 breast cancer cells demonstrated that certain piperazine derivatives led to significant cell death at concentrations of 10–20 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Data Tables
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, including piperazine substitution, pyrazole ring formation, and morpholine-carbonyl coupling. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, using polar aprotic solvents like DMF for nucleophilic substitution steps can enhance reaction efficiency. Monitoring intermediates via TLC or HPLC ensures purity .
Q. How can the compound’s purity and structural integrity be validated during synthesis?
Methodological approaches include:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 485.2) .
Q. What analytical techniques are recommended for characterizing crystallinity and stability?
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in related pyrazolones) .
- DSC/TGA : Assess thermal stability (decomposition >200°C typical for morpholine derivatives) .
Advanced Research Questions
Q. How does the morpholine-carbonyl group influence the compound’s receptor binding affinity, and what computational methods validate this?
The morpholine moiety enhances hydrophilicity and hydrogen-bonding capacity. Docking studies (e.g., AutoDock Vina) using serotonin/dopamine receptor models (PDB: 6WGT) can predict binding modes. MD simulations (GROMACS) over 100 ns trajectories assess stability of ligand-receptor interactions .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC variability in kinase inhibition assays)?
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay).
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Substituent Modification : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP values (target <3) without compromising blood-brain barrier penetration .
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
